1-Ethyl-3-(4-hydroxyphenyl)thiourea
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Overview
Description
1-Ethyl-3-(4-hydroxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-hydroxyphenyl)thiourea can be synthesized through a condensation reaction between aniline derivatives and carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using readily available starting materials such as anilines and carbon disulfide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(4-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-(4-hydroxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis reactions.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-hydroxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Thiourea: The parent compound with a similar structure but without the ethyl and hydroxyphenyl groups.
1,3-Bis(3,4-dichlorophenyl)thiourea: A derivative with dichlorophenyl groups instead of hydroxyphenyl.
1,3-Bis(2,6-dimethylphenyl)thiourea: A derivative with dimethylphenyl groups.
Uniqueness: 1-Ethyl-3-(4-hydroxyphenyl)thiourea is unique due to the presence of the ethyl and hydroxyphenyl groups, which enhance its biological activity and chemical reactivity compared to other thiourea derivatives .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-ethyl-3-(4-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H2,10,11,13) |
InChI Key |
TVRRUXMTCDPLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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